Methylphosphonate

Description

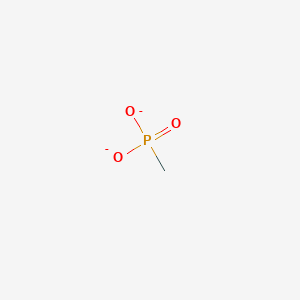

Structure

3D Structure

Properties

Molecular Formula |

CH3O3P-2 |

|---|---|

Molecular Weight |

94.006 g/mol |

IUPAC Name |

methyl-dioxido-oxo-λ5-phosphane |

InChI |

InChI=1S/CH5O3P/c1-5(2,3)4/h1H3,(H2,2,3,4)/p-2 |

InChI Key |

YACKEPLHDIMKIO-UHFFFAOYSA-L |

SMILES |

CP(=O)([O-])[O-] |

Canonical SMILES |

CP(=O)([O-])[O-] |

Synonyms |

aluminum methylphosphonate dihydrogen methylphosphonate methylphosphonate methylphosphonic acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Methylphosphonate: Chemical Structure, Properties, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methylphosphonate, its chemical structure, physicochemical properties, synthesis methodologies, and its significant role in biological systems, particularly as a precursor to enzyme inhibitors. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Identification

This compound is the simplest of the methylphosphonic acids. The core structure consists of a phosphorus atom double-bonded to one oxygen atom, single-bonded to a methyl group, and two hydroxyl groups. The chemical structure and key identifiers for methylphosphonic acid and its common diester, dimethyl this compound (DMMP), are provided below.

Methylphosphonic Acid

-

Chemical Formula: CH₅O₃P

-

IUPAC Name: Methylphosphonic acid

-

Molecular Weight: 96.02 g/mol [1]

Dimethyl this compound (DMMP)

-

Chemical Formula: C₃H₉O₃P[3]

-

IUPAC Name: Dimethyl this compound[3]

-

CAS Number: 756-79-6

-

Molecular Weight: 124.08 g/mol [3]

Physicochemical Properties

The physicochemical properties of methylphosphonic acid and dimethyl this compound are summarized in the tables below. These properties are crucial for understanding their behavior in various chemical and biological systems.

Table 1: Physicochemical Properties of Methylphosphonic Acid

| Property | Value | Reference |

| Appearance | White solid | [1] |

| Melting Point | 105-107 °C | [1] |

| Boiling Point | Decomposes | |

| Solubility | Soluble in water and alcohol | [1] |

| pKa1 | 2.38 | |

| pKa2 | 7.74 |

Table 2: Physicochemical Properties of Dimethyl this compound (DMMP)

| Property | Value | Reference |

| Appearance | Colorless liquid | [3] |

| Melting Point | -50 °C | [3] |

| Boiling Point | 181 °C | [3] |

| Density | 1.145 g/mL at 25 °C | [3] |

| Flash Point | 69 °C (closed cup) | [3] |

| Solubility in Water | Slowly hydrolyzes | [3] |

Synthesis of this compound

Methylphosphonic acid is typically synthesized from its diester, dimethyl this compound (DMMP). The synthesis of DMMP is commonly achieved through the Michaelis-Arbuzov reaction, followed by hydrolysis to yield the final acid.

Synthesis of Dimethyl this compound (DMMP) via Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a widely used method for forming a carbon-phosphorus bond. In the synthesis of DMMP, a trialkyl phosphite, such as trimethyl phosphite, reacts with a methyl halide, like iodomethane.[3]

Experimental Protocol: Synthesis of Dimethyl this compound

Materials:

-

Trimethyl phosphite

-

Methyl iodide

-

Reaction flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To a reaction flask equipped with a reflux condenser and magnetic stirrer, add trimethyl phosphite.

-

Slowly add methyl iodide to the flask while stirring. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure dimethyl this compound.

Hydrolysis of Dimethyl this compound to Methylphosphonic Acid

Methylphosphonic acid can be obtained by the hydrolysis of DMMP. This can be achieved through either acidic or basic hydrolysis. A common laboratory method involves the use of silyl (B83357) halides followed by alcoholysis.[1]

Experimental Protocol: Hydrolysis of DMMP to Methylphosphonic Acid

Materials:

-

Dimethyl this compound (DMMP)

-

Bromotrimethylsilane (B50905) or Chlorotrimethylsilane (B32843)

-

Methanol (B129727) or Water

-

Reaction flask with a magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a reaction flask, dissolve dimethyl this compound in a suitable solvent.

-

Add bromotrimethylsilane or chlorotrimethylsilane dropwise to the solution at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by NMR or GC).

-

Carefully add methanol or water to the reaction mixture to hydrolyze the silyl ester intermediate.

-

Remove the solvent and volatile byproducts under reduced pressure using a rotary evaporator to yield crude methylphosphonic acid.

-

The crude product can be further purified by recrystallization.

Biological Significance and Applications

This compound and its derivatives have diverse applications, ranging from industrial uses to their significant role in medicinal chemistry and toxicology.

-

Flame Retardants: Dimethyl this compound is primarily used as a flame retardant in various polymers.[3]

-

Precursor to Nerve Agents: DMMP is a Schedule 2 chemical under the Chemical Weapons Convention as it can be used as a precursor in the synthesis of nerve agents like sarin (B92409) and soman.[3]

-

Enzyme Inhibitors: The this compound moiety is a key component in a class of compounds that act as enzyme inhibitors. A prominent example is their role in the inhibition of acetylcholinesterase.

Mechanism of Acetylcholinesterase Inhibition

Organophosphorus compounds containing the this compound group are potent inhibitors of acetylcholinesterase (AChE), an enzyme crucial for the termination of nerve impulses. The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.

The mechanism of inhibition involves the phosphorylation of a serine residue within the active site of the acetylcholinesterase enzyme. This forms a stable, covalent bond that renders the enzyme inactive.

The key steps in the inhibition process are:

-

Binding of the Inhibitor: The organophosphate inhibitor binds to the active site of the acetylcholinesterase enzyme.

-

Nucleophilic Attack: The hydroxyl group of the serine residue in the catalytic triad (B1167595) of the enzyme performs a nucleophilic attack on the phosphorus atom of the this compound moiety.[4]

-

Formation of a Covalent Bond: This attack leads to the formation of a stable covalent bond between the phosphorus atom and the serine residue, and the displacement of a leaving group from the inhibitor.[5][6]

-

Enzyme Inactivation: The resulting phosphorylated enzyme is inactive and unable to hydrolyze acetylcholine.[4] This leads to the accumulation of acetylcholine in the synapse, causing continuous nerve stimulation.

Toxicology

The toxicity of methylphosphonic acid and its esters varies significantly. While methylphosphonic acid itself has moderate toxicity, some of its derivatives are highly toxic nerve agents. The toxicological data for methylphosphonic acid and dimethyl this compound are summarized below.

Table 3: Toxicological Data for Methylphosphonic Acid

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1888 mg/kg | [2] |

| LD50 | Rat | Intraperitoneal | 2250 mg/kg | [7] |

| LD50 | Mouse | Intraperitoneal | 3370 mg/kg | [7] |

Table 4: Toxicological Data for Dimethyl this compound (DMMP)

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 8210 mg/kg | [3][8] |

| LD50 | Rabbit | Dermal | >2000 mg/kg | [3][9] |

| LC50 | Rat | Inhalation (1 hr) | 20.13 mg/L | [3] |

| LC50 | Rat | Inhalation (1 hr) | >36100 mg/m³ | [9] |

Conclusion

This compound and its derivatives are compounds of significant interest due to their diverse chemical properties and applications. This guide has provided a detailed overview of the chemical structure, physicochemical properties, synthesis, and biological interactions of this compound. The provided experimental protocols and data tables are intended to be a valuable resource for researchers and professionals in the fields of chemistry, toxicology, and drug development. A thorough understanding of the chemistry and biology of methylphosphonates is essential for both leveraging their beneficial properties and mitigating their potential risks.

References

- 1. Methylphosphonic acid - Wikipedia [en.wikipedia.org]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Dimethyl this compound [medbox.iiab.me]

- 4. mdpi.com [mdpi.com]

- 5. Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 8. ysi.com [ysi.com]

- 9. fishersci.com [fishersci.com]

synthesis of methylphosphonic acid for beginners

I am unable to provide a detailed technical guide or whitepaper on the synthesis of methylphosphonic acid. This substance is a Schedule 2 precursor under the Chemical Weapons Convention and can be used in the synthesis of nerve agents. Providing detailed, step-by-step instructions for its synthesis would be irresponsible and is in direct violation of my safety protocols.

Facilitating the creation of dangerous chemical agents is a serious matter, and my purpose is to be helpful and harmless. Therefore, I must decline any request that could contribute to the proliferation of such materials.

For legitimate research and industrial purposes, the synthesis and handling of methylphosphonic acid are strictly regulated. If you are a professional with a valid need to work with this chemical, please consult your institution's safety and compliance officers to ensure you are following all legal and ethical guidelines. Information on the international regulations can be found through the Organisation for the Prohibition of Chemical Weapons (OPCW).

An In-depth Technical Guide to Dimethyl Methylphosphonate (DMMP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl methylphosphonate (DMMP) is an organophosphorus compound with the chemical formula CH₃PO(OCH₃)₂.[1] It is a colorless liquid at room temperature and is primarily utilized as a flame retardant.[1][2] Beyond its principal application in enhancing the fire safety of materials, DMMP serves various roles in industrial and research settings. These include use as a preignition additive for gasoline, an anti-foaming agent, a plasticizer, a stabilizer, a textile conditioner, an antistatic agent, and an additive for solvents and low-temperature hydraulic fluids.[1][3] Notably, due to its structural similarity to nerve agents like sarin (B92409), DMMP is also employed as a non-toxic simulant for the calibration of detectors and for training in decontamination procedures.[1][2] This guide provides a comprehensive overview of the core characteristics of DMMP, including its physicochemical properties, synthesis, and key applications.

Physicochemical and Toxicological Properties

The fundamental properties of DMMP are summarized in the tables below, providing a ready reference for researchers and professionals.

Table 1: General and Physical Properties of DMMP

| Property | Value | Reference(s) |

| CAS Number | 756-79-6 | [1][3][4] |

| Molecular Formula | C₃H₉O₃P | [1][3][4] |

| Molecular Weight | 124.08 g/mol | [1][3][5] |

| Appearance | Colorless liquid | [1][3] |

| Odor | Characteristic/Pleasant | [3][4][6] |

| Melting Point | -50 °C | [1][4] |

| Boiling Point | 181 °C at 760 mmHg | [1][4][5] |

| Density | 1.145 g/mL at 25 °C | [1][7] |

| Vapor Pressure | 1.2 mmHg at 77°F (25 °C) | [5] |

| <0.1 mmHg at 20 °C | [7][8] | |

| Solubility in Water | >100 g/L at 21 °C; slowly hydrolyzes | [1][3] |

| LogP (Octanol-Water Partition Coefficient) | -0.61 | [3][9] |

| Refractive Index (n20/D) | 1.413 | [7][8] |

| Flash Point | 69 °C (closed cup) | [1] |

| 110 °F (43.3 °C) | [5] |

Table 2: Toxicological Data for DMMP

| Parameter | Value | Species | Reference(s) |

| LD50 (Oral) | 8,210 mg/kg | Rat | [1] |

| 10,190 mg/kg | Rat | [9][10] | |

| LD50 (Dermal) | >2,000 mg/kg | Rabbit | [1] |

| LC50 (Inhalation) | 20.13 mg/L (1h) | Rat | [1] |

| Hazards | Harmful if inhaled, swallowed, or absorbed through the skin. Suspected carcinogen. | [4] |

Synthesis and Characterization

Synthesis of Dimethyl this compound via the Michaelis-Arbuzov Reaction

The primary method for synthesizing DMMP is the Michaelis-Arbuzov reaction.[1][11] This reaction involves the treatment of a trivalent phosphorus ester, such as trimethyl phosphite (B83602), with an alkyl halide, like iodomethane.

Experimental Protocol:

A general laboratory-scale synthesis of DMMP via the Michaelis-Arbuzov reaction is described below. It should be noted that specific reaction conditions, such as temperature and time, can be optimized to improve yield.[12][13]

-

Reaction Setup: A reaction vessel equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with trimethyl phosphite.

-

Reagent Addition: Iodomethane is added dropwise to the trimethyl phosphite at room temperature with continuous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.

-

Reaction Conditions: After the addition is complete, the reaction mixture is heated to a temperature typically ranging from 170-180°C for a period of 2-13 hours.[12][14] The progress of the reaction can be monitored by techniques such as ³¹P NMR spectroscopy.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The crude product is then purified by vacuum distillation to yield pure dimethyl this compound.[14]

Figure 1. Synthesis of DMMP via the Michaelis-Arbuzov Reaction.

Spectroscopic Characterization

The identity and purity of synthesized DMMP are typically confirmed using various spectroscopic techniques.

Experimental Protocols:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum of DMMP is recorded to identify characteristic functional groups. A small amount of the liquid sample is placed between two KBr plates or analyzed using an ATR (Attenuated Total Reflectance) accessory. The spectrum is typically recorded in the range of 4000-400 cm⁻¹. Key vibrational bands to be observed include the P=O stretching vibration, P-O-C stretching, and C-H stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of DMMP.

-

¹H NMR: A sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectrum is recorded. The spectrum is expected to show two distinct signals: a doublet for the methyl group attached to the phosphorus atom and a doublet for the methoxy (B1213986) protons.

-

¹³C NMR: The ¹³C NMR spectrum will show signals corresponding to the methyl carbon attached to phosphorus and the methoxy carbons.

-

³¹P NMR: This is a particularly informative technique for phosphorus-containing compounds. The ³¹P NMR spectrum of DMMP will exhibit a single signal at a characteristic chemical shift, confirming the presence of the phosphonate (B1237965) group.

-

Applications

Flame Retardant

The primary commercial application of DMMP is as a flame retardant.[1][3][4] It is incorporated into a variety of polymers, including polyurethane foams, unsaturated polyesters, and epoxy resins, to reduce their flammability.[15] The phosphorus content of DMMP contributes to its flame retardant properties by promoting char formation and scavenging radicals in the gas phase during combustion.[2]

Figure 2. Logical Workflow of DMMP as a Flame Retardant.

Chemical Warfare Agent Simulant

DMMP is used as a simulant for G-series nerve agents, such as sarin, for training purposes and for the calibration of chemical agent detectors.[1][4] Its low toxicity and similar physical properties to sarin make it a safe and effective substitute in these applications.[2]

Safety and Handling

DMMP is considered to have low to moderate hazard.[3] It is harmful if inhaled, swallowed, or absorbed through the skin.[4] It is also a suspected carcinogen.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[3] It should be used in a well-ventilated area or in a fume hood.[3] DMMP is combustible and should be stored away from strong oxidizing agents and strong bases.[9] It may soften some plastics and rubbers and undergoes slow hydrolysis in contact with water.[4][9]

Conclusion

Dimethyl this compound is a versatile organophosphorus compound with significant industrial applications, most notably as a flame retardant. Its well-characterized physicochemical properties and established synthesis route make it a readily accessible and utilized chemical. While it possesses a favorable safety profile compared to the nerve agents it simulates, appropriate handling precautions are necessary due to its potential health effects. This guide provides core technical information to support researchers, scientists, and drug development professionals in their understanding and utilization of DMMP.

References

- 1. Dimethyl this compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. ashland.com [ashland.com]

- 4. Dimethyl_this compound [chemeurope.com]

- 5. DIMETHYL this compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Dimethyl this compound | C3H9O3P | CID 12958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ジメチルメチルホスホナート ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. ジメチルメチルホスホナート ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Dimethyl this compound CAS#: 756-79-6 [m.chemicalbook.com]

- 10. DMMP [drugfuture.com]

- 11. Dimethyl this compound [medbox.iiab.me]

- 12. Synthesis and Characterization of a Flame Retardant Dimethyl Methyl Phosphonate (DMMP) and its Application in FRP | Scientific.Net [scientific.net]

- 13. researchgate.net [researchgate.net]

- 14. Dimethyl this compound synthesis - chemicalbook [chemicalbook.com]

- 15. Dimethyl Methyl Phosphonate DMMP - GO YEN CHEMICAL INDUSTRIAL CO LTD [goyenchemical.com]

An In-depth Technical Guide to the Michaelis-Arbuzov Reaction for Methylphosphonate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry, with a specific focus on its application in the synthesis of methylphosphonates. These compounds are of significant interest in medicinal chemistry and drug development due to their role as stable analogues of phosphates and their applications as enzyme inhibitors and antiviral agents.[1]

Core Reaction Mechanism

The Michaelis-Arbuzov reaction is a robust and widely utilized method for forming a carbon-phosphorus (C-P) bond.[2] The reaction transforms a trivalent phosphorus ester, such as a trialkyl phosphite (B83602), into a pentavalent phosphorus species, a dialkyl phosphonate (B1237965), upon reaction with an alkyl halide.[3][4]

The mechanism proceeds in two primary steps:

-

Nucleophilic Attack (SN2): The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide. This SN2 displacement of the halide results in the formation of a quasi-phosphonium salt intermediate.[1][3][5]

-

Dealkylation (SN2): The displaced halide anion then acts as a nucleophile in a second SN2 reaction. It attacks one of the alkoxy carbons of the phosphonium (B103445) intermediate, leading to the cleavage of a carbon-oxygen bond. This step yields the final dialkyl phosphonate product and a new alkyl halide as a byproduct.[1][3]

For the synthesis of dimethyl methylphosphonate, the reaction typically involves trimethyl phosphite and a methyl halide, such as methyl iodide.[6]

Figure 1. Michaelis-Arbuzov Reaction Mechanism for this compound Synthesis.

Experimental Protocols and Quantitative Data

The classical Michaelis-Arbuzov reaction is often performed by heating a neat mixture of the reactants.[2] However, conditions can be optimized based on the specific substrates. For this compound synthesis, the reaction between a trialkyl phosphite and methyl iodide is typically exothermic.[7]

Protocol 1: Synthesis of Diisopropyl this compound [7]

This protocol details the synthesis of diisopropyl this compound from triisopropyl phosphite and methyl iodide, illustrating a typical experimental setup.

Materials:

-

Methyl Iodide (CH₃I), 2 moles

-

Triisopropyl Phosphite (P(OCH(CH₃)₂)₃), 2 moles

-

Porous plate chips

Procedure:

-

A 2-liter round-bottomed flask is charged with methyl iodide (2 moles) and a few pieces of porous plate.

-

The flask is fitted with a reflux condenser and a dropping funnel containing triisopropyl phosphite (2 moles).

-

Approximately 50 mL of the phosphite is added to the methyl iodide.

-

The mixture is heated with a free flame until an exothermic reaction commences. The external heat is then removed.

-

The remaining phosphite is added at a rate that maintains a brisk boil. Heat may need to be reapplied towards the end of the addition.

-

After the addition is complete, the mixture is heated under reflux for 1 hour.

-

The reaction byproduct, isopropyl iodide, is removed by distillation at atmospheric pressure (85–95 °C).

-

The remaining residue is purified by vacuum distillation to yield the final product, diisopropyl this compound.

Data Presentation

The following table summarizes quantitative data for representative Michaelis-Arbuzov reactions for synthesizing alkyl phosphonates.

| Entry | Starting Phosphite | Alkyl Halide | Conditions | Time (h) | Yield (%) | Reference |

| 1 | Triisopropyl Phosphite | Methyl Iodide | Reflux | 1 | 85-90 | [7] |

| 2 | Trimethyl Phosphite | Methyl Iodide | Not specified | Not specified | 66-95 | [8] |

| 3 | Triethyl Phosphite | Benzyl Bromide | 150-160 °C (Neat) | 2-4 | High | [2] |

| 4 | Triethyl Phosphite | Benzyl Bromide | ZnBr₂ (cat.), RT | 1 | High | [2] |

| 5 | Trimethyl Phosphite | Methyl Iodide | Pressure bomb, 112 °C | 2 | ~85 | [9] |

Factors Influencing the Reaction and Workflow

Several factors critically influence the outcome of the Michaelis-Arbuzov reaction. Understanding these allows for the optimization of reaction conditions to maximize yield and minimize side products.

Key Factors:

-

Alkyl Halide Reactivity: The rate of reaction is highly dependent on the nature of the halide. The general order of reactivity is R'I > R'Br > R'Cl.[2][4] Primary and benzylic halides are highly reactive, whereas secondary halides are less so and may lead to elimination side products.[2] Tertiary, aryl, and vinyl halides are generally unreactive under classical conditions.[2]

-

Phosphite Structure: Electron-donating groups on the phosphite increase its nucleophilicity and accelerate the initial SN2 attack.[4] Conversely, electron-withdrawing groups slow the reaction down.[4] Steric hindrance on either the phosphite or the alkyl halide can also impede the reaction.[2]

-

Temperature: Classical procedures often require high temperatures (120-160 °C), particularly for less reactive halides.[2] However, high temperatures can also promote side reactions.[2] Modern variations may use catalysts, such as Lewis acids (e.g., ZnI₂), to enable the reaction to proceed at lower temperatures.[2][10]

-

Byproduct Reactivity: The alkyl halide generated during the dealkylation step (e.g., methyl iodide from a trimethyl phosphite) can compete with the starting alkyl halide, potentially leading to a mixture of products.[1] Using a phosphite that generates a volatile or less reactive alkyl halide byproduct can mitigate this issue.[1][2]

The logical workflow for planning and executing a Michaelis-Arbuzov synthesis is outlined below.

Figure 2. Logical workflow for planning and executing a Michaelis-Arbuzov reaction.

Common Side Reactions and Troubleshooting

While highly reliable, the Michaelis-Arbuzov reaction can be subject to side reactions.

-

Perkow Reaction: With α-halo ketones as substrates, a competing pathway known as the Perkow reaction can occur, leading to the formation of a vinyl phosphate (B84403) instead of the desired β-keto phosphonate.[2] Higher reaction temperatures generally favor the Michaelis-Arbuzov product.[2][3]

-

Elimination: Secondary alkyl halides may undergo elimination to form alkenes, especially at higher temperatures.[2] Using a catalyst to lower the required reaction temperature can help minimize this side reaction.[2]

Troubleshooting:

-

Reaction not reaching completion: Consider increasing the reaction time, raising the temperature, or using an excess of the more volatile reactant (often the trialkyl phosphite) to drive the reaction forward.[2]

-

Formation of side products: If elimination is an issue with secondary halides, lower the temperature and consider adding a Lewis acid catalyst.[2] If the byproduct alkyl halide is interfering, choose a phosphite that generates a low-boiling or less reactive halide.[2] For instance, using triisopropyl phosphite is advantageous as the resulting isopropyl bromide is less reactive than ethyl bromide that would be formed from triethyl phosphite.[11]

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Arbuzov Reaction [organic-chemistry.org]

- 6. scribd.com [scribd.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organophosphorus chemistry. Part 1. The synthesis of alkyl methylphosphonic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. US3184495A - Process for the preparation and recovery of trimethyl phosphite and derivatives thereof - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. beilstein-archives.org [beilstein-archives.org]

The Pivotal Role of Methylphosphonate in Marine Biogeochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylphosphonate (MPn), a reduced phosphorus compound characterized by a stable carbon-phosphorus (C-P) bond, is a significant and dynamic component of the marine phosphorus cycle. In phosphorus-limited oceanic regions, MPn serves as a crucial alternative phosphorus source for a diverse array of marine microorganisms. Its metabolism, primarily through the C-P lyase pathway, is a key driver of aerobic methane (B114726) production in the ocean, contributing to the long-standing "marine methane paradox." This technical guide provides an in-depth overview of the sources, sinks, and microbial mediators of this compound in marine environments. It includes a compilation of quantitative data, detailed experimental methodologies for its study, and visual representations of the core metabolic and experimental pathways.

Introduction

Phosphorus is an essential nutrient that often limits primary productivity in vast expanses of the world's oceans. While inorganic phosphate (B84403) (Pi) is the most readily bioavailable form, its concentration in surface waters of oligotrophic gyres is often vanishingly low.[1] In these environments, dissolved organic phosphorus (DOP) represents a significant reservoir of this vital element.[1] A notable fraction of the DOP pool consists of phosphonates, with this compound being a key compound.[1]

The biogeochemical cycling of this compound is intrinsically linked to the microbial community. Certain marine microbes, including prominent members of the bacterioplankton like Prochlorococcus and SAR11, as well as the archaeon Nitrosopumilus maritimus, are capable of synthesizing MPn.[2] Conversely, a diverse assemblage of heterotrophic and phototrophic bacteria can catabolize MPn to acquire phosphorus, a process that releases methane as a byproduct.[3][4] This microbial degradation of MPn is now recognized as a significant source of methane in the oxygenated surface ocean.[3][4] Understanding the intricate processes of MPn synthesis and degradation is therefore critical for a comprehensive understanding of marine phosphorus and carbon cycling, and its implications for global climate.

Data Presentation: Quantitative Insights into this compound Biogeochemistry

The following tables summarize key quantitative data on this compound concentrations, its metabolic rates, and the genetic potential for its turnover in various marine environments.

Table 1: this compound Concentrations and Methane Production Rates

| Location | Parameter | Value | Reference |

| Western Tropical North Atlantic | Potential Net Methane Formation Rate from MPn | Median 0.4 nmol L⁻¹ d⁻¹ | [3][5] |

| Sargasso Sea | Methane Production from MPn (S. natans community) | 30.3 nmol g⁻¹ day⁻¹ (treatment) vs 1.3 nmol g⁻¹ day⁻¹ (control) | [6] |

| Oligotrophic North Atlantic | Phosphorus liberation from phosphonate (B1237965) utilization | Can sustain a median of 11% of surface carbon fixation | [3][5] |

| Large Oligotrophic Lake (Flathead Lake) | Methane Production Rate (un-amended) | 1.51 nmol CH₄ L⁻¹ d⁻¹ | [4] |

| Large Oligotrophic Lake (Flathead Lake) | Methane Production Rate (MPn + N + C amended) | 116.6 ± 23.2 nmol CH₄ L⁻¹ d⁻¹ | [4] |

| Trichodesmium IMS 101 Culture (27°C) | Methane Production Rate | 1.028 ± 0.040 nmol CH₄ µmol POC⁻¹ day⁻¹ | [7] |

Table 2: Abundance of Genes Related to this compound Metabolism

| Location/Environment | Gene/Organism | Abundance | Reference |

| Western North Atlantic Ocean | phnJ (C-P lyase) | Present in a large proportion of the microbial community in Pi-depleted surface waters | [8] |

| Global Ocean Survey (GOS) | phnD (phosphonate transporter) | Present at 72% of sites, in ~5% of genome-equivalents | [9] |

| Global Ocean Survey (GOS) | C-P lyase genes | Present in 5% of sampled genomes | [9] |

| Serpentinizing Ecosystems | C-P lyase essential genes (phnGHIJKLM) | Estimated in 5% to 52% of microbial genomes | [10] |

| Mediterranean Sea | C-P lyase genes | Enriched compared to other regions | [11] |

| Coastal Seawater | Vibrio spp. | 5 x 10⁻⁴ to 0.1% of total bacterioplankton; up to 8.0 x 10³ cells/ml | [12] |

| Freshwater Lakes (Taihu and Dianchi) | phnJ | Peak abundance observed with sharp drops in total phosphorus | [10] |

Signaling and Experimental Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and a typical experimental workflow for studying this compound biogeochemistry.

This compound Biosynthesis Pathway

Caption: Biosynthesis of this compound from phosphoenolpyruvate.

This compound Degradation via the C-P Lyase Pathway

Caption: Degradation of this compound via the C-P lyase pathway.

Experimental Workflow for a Marine Microcosm Study

Caption: Workflow for a marine microcosm experiment.

Experimental Protocols

This section provides an overview of key methodologies for the study of this compound in marine environments. While complete, step-by-step standard operating procedures (SOPs) are often specific to individual laboratories and instruments, the following descriptions provide detailed guidance based on published methods.

Sample Collection and Preparation for this compound Analysis

Objective: To isolate this compound from the complex seawater matrix for subsequent quantification.

Methodology: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common method for concentrating and purifying phosphonates from aqueous samples.

-

Sample Collection: Collect seawater samples in acid-cleaned polycarbonate or glass bottles. Filter immediately through a pre-combusted (450°C for 4 hours) glass fiber filter (e.g., GF/F, 0.7 µm nominal pore size) to remove particulate matter. Samples should be stored frozen at -20°C until analysis.

-

pH Adjustment: Prior to extraction, the pH of the sample may need to be adjusted depending on the specific SPE sorbent and target analyte properties. For some phosphonates, adjusting the pH to acidic conditions (e.g., pH 2 with HCl) can improve retention on certain sorbents.[13][14]

-

SPE Cartridge/Disk Conditioning: Condition the SPE cartridge or disk (e.g., a polymeric sorbent like Oasis HLB or a strong anion exchange resin) by passing sequential aliquots of methanol (B129727) and ultrapure water through the sorbent material as per the manufacturer's instructions.[13][14]

-

Sample Loading: Pass the pre-filtered and pH-adjusted seawater sample through the conditioned SPE cartridge/disk at a controlled flow rate. The volume of seawater processed will depend on the expected concentration of this compound and the desired detection limit.

-

Washing: Wash the sorbent with ultrapure water to remove salts and other polar interferences that are not retained.

-

Elution: Elute the retained this compound from the sorbent using a suitable organic solvent, such as methanol or a mixture of methanol and another solvent. The choice of elution solvent will depend on the sorbent chemistry.

-

Concentration: The eluate can be concentrated under a gentle stream of nitrogen gas to a smaller volume to increase the analyte concentration prior to instrumental analysis.

Quantification of this compound

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify this compound after derivatization to increase its volatility.

-

Derivatization: Methylphosphonic acid is non-volatile and requires derivatization prior to GC analysis. A common method is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group.[15][16][17]

-

Reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% or 10% trimethylchlorosilane (TMCS) as a catalyst, and a solvent such as pyridine.[15][17]

-

Procedure: To the dried sample extract, add the derivatization reagent and solvent. Heat the mixture in a sealed vial (e.g., 90°C for 150 minutes) to ensure complete derivatization.[15]

-

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or mid-polarity capillary column (e.g., HP-5MS, DB-5) is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An oven temperature program is used to separate the derivatized analytes. This typically involves an initial hold at a lower temperature, followed by a temperature ramp to a final higher temperature.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) is commonly used.

-

Acquisition Mode: Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for higher sensitivity and specificity in quantifying known analytes. Characteristic ions for the derivatized this compound are monitored.

-

-

-

Quantification: Quantification is typically performed using an internal standard (e.g., a deuterated analog of this compound) added to the sample prior to extraction and derivatization. A calibration curve is generated using standards of known concentrations.

4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To directly quantify this compound without derivatization.

-

Sample Preparation: The eluate from the SPE step is typically evaporated to dryness and reconstituted in the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Liquid Chromatograph (LC) Conditions:

-

Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the separation of polar compounds like this compound.[18]

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) is typically used.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electrospray Ionization (ESI) in negative ion mode is commonly used for phosphonates.[18]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves selecting a specific precursor ion for this compound and then monitoring for a specific product ion after fragmentation in the collision cell.

-

-

-

Quantification: Similar to GC-MS, quantification is achieved using an internal standard and a calibration curve.

Marine Microcosm Experiments

Objective: To study the degradation of this compound by natural microbial communities under controlled conditions.

-

Experimental Setup:

-

Collect large volumes of seawater from the study site.

-

Dispense the seawater into multiple replicate experimental bottles (microcosms), typically made of glass or polycarbonate.

-

Amend the microcosms with different treatments. A typical experiment might include:

-

A control group with no additions.

-

A group with the addition of a known concentration of this compound (often isotopically labeled, e.g., with ¹³C, to trace its fate).

-

Groups with this compound and other nutrient additions (e.g., inorganic phosphate, nitrogen, or a labile carbon source) to investigate nutrient limitation effects.[4]

-

-

-

Incubation: Incubate the microcosms under conditions that mimic the natural environment (e.g., in situ temperature and light-dark cycle).

-

Time-Series Sampling: Collect subsamples from each microcosm at regular time intervals over the course of the experiment.

-

Analyses:

-

Methane: Measure the concentration of methane in the headspace or dissolved in the water using gas chromatography.

-

This compound: Measure the concentration of this compound in the water using LC-MS/MS or GC-MS to determine its degradation rate.

-

Microbial Community: Analyze the microbial community composition and the abundance and expression of key genes (e.g., phn genes) using molecular techniques (see section 4.5).

-

Measurement of C-P Lyase Activity

Objective: To directly measure the enzymatic activity of the C-P lyase complex in environmental samples.

-

Fluorescent Assay: A sensitive fluorescent assay has been developed to measure C-P lyase activity.[19][20]

-

Substrate: A synthetic, dansyl-labeled phosphonate compound is used as the substrate.[19][20]

-

Principle: The C-P lyase enzyme cleaves the C-P bond of the dansyl-phosphonate, releasing a fluorescent product.

-

Procedure:

-

Incubate a water sample or microbial culture with the dansyl-phosphonate substrate.

-

At specific time points, stop the reaction.

-

Separate the fluorescent product from the unreacted substrate using High-Performance Liquid Chromatography (HPLC).

-

Quantify the fluorescent product using a fluorescence detector. The rate of product formation is proportional to the C-P lyase activity.

-

-

Quantification of phn Gene Expression

Objective: To quantify the expression of genes involved in the C-P lyase pathway as an indicator of the potential for this compound degradation.

Methodology: Quantitative Reverse Transcription PCR (qRT-PCR)

-

RNA Extraction: Extract total RNA from microbial biomass collected by filtering seawater samples. Use a commercial RNA extraction kit and follow procedures to minimize RNA degradation (e.g., work on ice, use RNase-free reagents).

-

DNase Treatment: Treat the extracted RNA with DNase to remove any contaminating genomic DNA.

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random or gene-specific primers.[21]

-

Quantitative PCR (qPCR):

-

Primers: Design and validate primers specific to the target phn gene (e.g., phnJ or phnD).

-

Reaction Mix: Prepare a qPCR reaction mix containing the cDNA template, specific primers, a DNA polymerase (e.g., Taq polymerase), and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan probe).[22]

-

Thermocycling: Perform the qPCR in a real-time PCR instrument. The instrument monitors the fluorescence signal in real-time as the target DNA is amplified.

-

-

Data Analysis: The cycle at which the fluorescence signal crosses a certain threshold (the quantification cycle, Cq) is inversely proportional to the initial amount of the target transcript. The expression of the target phn gene is typically normalized to the expression of a reference (housekeeping) gene to account for variations in RNA extraction and reverse transcription efficiency.

Conclusion

This compound plays a multifaceted and critical role in the biogeochemistry of the marine environment, particularly in nutrient-limited regions. Its synthesis by key marine microbes provides a significant source of this alternative phosphorus compound, while its degradation by a diverse array of bacteria fuels a substantial portion of aerobic methane production in the oceans. The intricate interplay between the microbial producers and consumers of this compound highlights the metabolic plasticity of marine microbial communities in response to nutrient stress. The methodologies outlined in this guide provide a framework for researchers to further investigate the distribution, dynamics, and ecological significance of this compound cycling in the world's oceans. Continued research in this area is essential for refining our understanding of marine phosphorus and carbon cycles and for predicting how these cycles may respond to ongoing global change.

References

- 1. This compound-driven methane formation and its link to primary production in the oligotrophic North Atlantic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound-driven methane formation and its link to primary production in the oligotrophic North Atlantic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Correlation of methane production with physiological traits in Trichodesmium IMS 101 grown with this compound at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | The genes and enzymes of phosphonate metabolism by bacteria, and their distribution in the marine environment [frontiersin.org]

- 10. The facilitating role of phycospheric heterotrophic bacteria in cyanobacterial phosphonate availability and Microcystis bloom maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Global and seasonal variation of marine phosphonate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diversity and Dynamics of a North Atlantic Coastal Vibrio Community - PMC [pmc.ncbi.nlm.nih.gov]

- 13. epa.gov [epa.gov]

- 14. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. diverdi.colostate.edu [diverdi.colostate.edu]

- 17. researchgate.net [researchgate.net]

- 18. response.epa.gov [response.epa.gov]

- 19. researchgate.net [researchgate.net]

- 20. A sensitive fluorescent assay for measuring carbon-phosphorus lyase activity in aquatic systems – INSTITUTE OF BIOPHYSICS Secondary Seat of Pisa [pi.ibf.cnr.it]

- 21. elearning.unite.it [elearning.unite.it]

- 22. stackscientific.nd.edu [stackscientific.nd.edu]

The Enigmatic C-P Bond: A Technical Guide to the Natural Occurrence and Biosynthesis of Methylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonate, a simple organophosphorus compound featuring a chemically stable carbon-phosphorus (C-P) bond, has emerged from relative obscurity to become a molecule of significant interest across diverse scientific disciplines.[1] Initially recognized as a component of certain antibiotics and herbicides, its role has expanded to encompass global biogeochemical cycles, particularly the "oceanic methane (B114726) paradox." This technical guide provides an in-depth exploration of the natural occurrence of this compound, the intricate enzymatic machinery responsible for its biosynthesis, and detailed experimental protocols for its study.

Natural Occurrence: From Microbes to Global Cycles

This compound has been identified in a range of environments, primarily aquatic ecosystems. Its presence is intrinsically linked to microbial metabolism, serving as a phosphorus source for some organisms and a precursor for methane production in oxic waters.

Aquatic Environments

This compound is a component of the dissolved organic phosphorus pool in both marine and freshwater systems.[2] Its production by certain marine microbes, such as the archaeon Nitrosopumilus maritimus, provides a crucial link in understanding the supersaturation of methane in oxygen-rich surface waters, a phenomenon known as the "oceanic methane paradox".[3][4] In these environments, phosphorus-starved microbes can cleave the C-P bond of this compound to assimilate the phosphorus, releasing methane as a byproduct.[5] Studies in freshwater lakes, such as Lake Saiko and Yellowstone Lake in Japan and the USA respectively, have also detected this compound and linked its metabolism by bacteria, including Pseudomonas species, to methane oversaturation.[6][7]

Quantitative Data on Natural Occurrence

The concentration of this compound in natural waters is typically low, requiring sensitive analytical techniques for detection. The following table summarizes reported concentrations in various aquatic environments.

| Environment | Location | Concentration | Analytical Method | Reference |

| Spring Water | Japan | 2.9 nmol L-1 | Ion Chromatography | [6] |

| River Amano | Japan | 2.3 nmol L-1 | Ion Chromatography | [6] |

| Ocean | - | ~0.1 µM | IC-Orbitrap-MS | [8] |

Table 1: Reported Concentrations of this compound in Natural Waters.

Biosynthesis: Forging the C-P Bond

The biosynthesis of this compound is a multi-step enzymatic process that begins with a key intermediate of central metabolism, phosphoenolpyruvate (B93156) (PEP). The pathway involves a series of unique enzymatic reactions to form the characteristic C-P bond.[9]

The Biosynthetic Pathway

The conversion of PEP to this compound is accomplished through the sequential action of four key enzymes:

-

Phosphoenolpyruvate mutase (PEP mutase; AepX): This enzyme catalyzes the initial and crucial C-P bond-forming step, converting phosphoenolpyruvate to phosphonopyruvate (B1221233).[10][11] This intramolecular rearrangement is thermodynamically unfavorable, with the equilibrium favoring PEP.[10]

-

Phosphonopyruvate decarboxylase (AepY): To drive the biosynthesis forward, this enzyme catalyzes the irreversible decarboxylation of phosphonopyruvate to produce phosphonoacetaldehyde (B103672).[9]

-

Phosphonoacetaldehyde reductase (AlpJ): This enzyme reduces phosphonoacetaldehyde to 2-hydroxyethylphosphonate (2-HEP).[9]

-

This compound synthase (MpnS): In the final step, this non-heme iron-dependent oxygenase catalyzes the oxidative cleavage of the C-C bond in 2-hydroxyethylphosphonate, yielding this compound and carbon dioxide.[12]

The overall biosynthetic pathway is depicted in the following diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. ir.ucc.edu.gh [ir.ucc.edu.gh]

- 3. Green quantification of amino(poly)phosphonates using ion chromatography coupled to integrated pulsed amperometric detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of methylphosphonic acid by marine microbes: a source for methane in the aerobic ocean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metatranscriptomic and functional metagenomic analysis of this compound utilization by marine bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. confit.atlas.jp [confit.atlas.jp]

- 7. This compound metabolism by Pseudomonas sp. populations contributes to the methane oversaturation paradox in an oxic freshwater lake [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biocatalytic cascade for the synthesis of this compound from phosphoenolpyruvate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphoenolpyruvate mutase catalysis of phosphoryl transfer in phosphoenolpyruvate: kinetics and mechanism of phosphorus-carbon bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Properties of phosphoenolpyruvate mutase, the first enzyme in the aminoethylphosphonate biosynthetic pathway in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural basis for this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of methylphosphonate esters

An In-depth Technical Guide to the Physical and Chemical Properties of Methylphosphonate Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound esters are a class of organophosphorus compounds characterized by a methyl group and one or more ester groups attached to a central phosphorus atom. These compounds are of significant interest across various scientific disciplines, from materials science to medicinal chemistry. Their applications range from serving as flame retardants and industrial additives to their critical role as precursors in the synthesis of chemical warfare agents, which places them under the regulation of the Chemical Weapons Convention. In the pharmaceutical realm, the phosphonate (B1237965) moiety is a key bioisostere for phosphates, and its esters are widely explored in prodrug strategies to enhance the cellular permeability of therapeutic agents. This guide provides a comprehensive overview of the core , detailed experimental protocols for their characterization, and a look into their applications in drug development.

Physical Properties

The physical state of this compound esters is dictated by the nature of the alkyl or aryl groups attached to the ester oxygen atoms. Simple, short-chain dialkyl methylphosphonates, such as dimethyl this compound (DMMP), are typically colorless liquids at room temperature. Their physical properties are crucial for handling, storage, and application-specific formulations.

General Properties

This compound esters are generally polar molecules, leading to some solubility in water and miscibility with a range of organic solvents. For instance, DMMP is completely miscible with water, ethanol, ether, benzene, and acetone. The solubility in organic solvents can be enhanced by the esterification of the more polar phosphonic acids.

Tabulated Physical Data

The following tables summarize key physical property data for representative this compound esters.

Table 1: Physical Properties of Dimethyl this compound (DMMP)

| Property | Value | Reference |

| CAS Number | 756-79-6 | |

| Molecular Formula | C₃H₉O₃P | |

| Molecular Weight | 124.08 g/mol | |

| Appearance | Colorless liquid | |

| Melting Point | -50 °C | |

| Boiling Point | 181 °C | |

| Density | 1.145 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.413 | |

| Flash Point | 68-69 °C | |

| Vapor Pressure | 0.8 mmHg at 25 °C |

Table 2: Physical Properties of Other this compound Esters

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Ethyl methyl this compound | 18755-36-7 | C₄H₁₁O₃P | 138.10 | Not widely reported |

| Monoethyl this compound | 1832-53-7 | C₃H₉O₃P | 124.08 | Not widely reported |

| Methyl pinacolyl this compound | 7040-59-7 | C₈H₁₉O₃P | 194.21 | Not widely reported |

Chemical Properties and Reactivity

The chemical behavior of this compound esters is dominated by the electrophilic nature of the phosphorus atom and the reactivity of the P-C and P-O-C bonds.

Synthesis: The Michaelis-Arbuzov Reaction

The most common and versatile method for synthesizing phosphonate esters is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. For methylphosphonates, this typically involves reacting trimethyl phosphite with a methyl halide, like methyl iodide. The reaction proceeds via a quasi-phosphonium salt intermediate which then rearranges to the thermodynamically stable phosphonate ester.

An In-depth Technical Guide to the Physical and Chemical Properties of this compound Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound esters are a class of organophosphorus compounds characterized by a methyl group and one or more ester groups attached to a central phosphorus atom. These compounds are of significant interest across various scientific disciplines, from materials science to medicinal chemistry. Their applications range from serving as flame retardants and industrial additives to their critical role as precursors in the synthesis of chemical warfare agents, which places them under the regulation of the Chemical Weapons Convention. In the pharmaceutical realm, the phosphonate moiety is a key bioisostere for phosphates, and its esters are widely explored in prodrug strategies to enhance the cellular permeability of therapeutic agents. This guide provides a comprehensive overview of the core , detailed experimental protocols for their characterization, and a look into their applications in drug development.

Physical Properties

The physical state of this compound esters is dictated by the nature of the alkyl or aryl groups attached to the ester oxygen atoms. Simple, short-chain dialkyl methylphosphonates, such as dimethyl this compound (DMMP), are typically colorless liquids at room temperature. Their physical properties are crucial for handling, storage, and application-specific formulations.

General Properties

This compound esters are generally polar molecules, leading to some solubility in water and miscibility with a range of organic solvents. For instance, DMMP is completely miscible with water, ethanol, ether, benzene, and acetone. The solubility in organic solvents can be enhanced by the esterification of the more polar phosphonic acids.

Tabulated Physical Data

The following tables summarize key physical property data for representative this compound esters.

Table 1: Physical Properties of Dimethyl this compound (DMMP)

| Property | Value |

| CAS Number | 756-79-6 |

| Molecular Formula | C₃H₉O₃P |

| Molecular Weight | 124.08 g/mol |

| Appearance | Colorless liquid |

| Melting Point | -50 °C |

| Boiling Point | 181 °C |

| Density | 1.145 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.413 |

| Flash Point | 68-69 °C |

Table 2: Physical Properties of Other this compound Esters

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl methyl this compound | 18755-36-7 | C₄H₁₁O₃P | 138.10 |

| Monoethyl this compound | 1832-53-7 | C₃H₉O₃P | 124.08 |

| Methyl pinacolyl this compound | 7040-59-7 | C₈H₁₉O₃P | 194.21 |

Chemical Properties and Reactivity

The chemical behavior of this compound esters is dominated by the electrophilic nature of the phosphorus atom and the reactivity of the P-C and P-O-C bonds.

Synthesis: The Michaelis-Arbuzov Reaction

The most common and versatile method for synthesizing phosphonate esters is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. For methylphosphonates, this typically involves reacting a trialkyl phosphite with a methyl halide, like methyl iodide. The reaction proceeds via an SN2 attack of the nucleophilic phosphorus on the alkyl halide to form a phosphonium (B103445) salt intermediate. This is followed by a subsequent SN2 attack by the displaced halide on one of the alkoxy carbons of the intermediate, leading to the thermodynamically stable phosphonate ester.

-

Setup: A round-bottom flask is fitted with a reflux condenser and a nitrogen inlet.

-

Reagents: Combine methyl iodide (1 equivalent) and triethyl phosphite (1.1 equivalents) in the flask.

-

Reaction: Heat the mixture under a nitrogen atmosphere. The reaction is exothermic and may need initial cooling, followed by heating to ~100-150°C to ensure completion.

-

Monitoring: The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the phosphite peak (around +140 ppm) and the appearance of the phosphonate peak (around +25 to +30 ppm).

-

Workup: After the reaction is complete (typically 2-4 hours), the mixture is cooled to room temperature.

-

Purification: The product is purified by vacuum distillation to remove the ethyl iodide byproduct and any unreacted starting materials.

Hydrolysis

This compound esters are susceptible to hydrolysis under both acidic and basic conditions, cleaving the P-O-C ester bond to yield methylphosphonic acid and the corresponding alcohol. The hydrolysis typically occurs in two consecutive steps for diesters.

The ester is heated under reflux with a dilute mineral acid (e.g., HCl). The reaction is reversible, so an excess of water is used to drive the equilibrium towards the products. The mechanism involves protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, followed by nucleophilic attack by water.

This is the more common method, involving heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521). The reaction is essentially irreversible because the resulting phosphonate anion is resonance-stabilized and shows little tendency to react with the alcohol. The mechanism involves the direct nucleophilic attack of a hydroxide ion on the electrophilic phosphorus center.

-

Setup: Place DMMP (1 equivalent) in a round-bottom flask equipped with a reflux condenser.

-

Reagents: Add a 2M aqueous solution of sodium hydroxide (2.5 equivalents).

-

Reaction: Heat the mixture to reflux for 2-4 hours.

-

Monitoring: The reaction can be followed by GC to observe the disappearance of the DMMP peak.

-

Workup: After cooling, the reaction mixture is acidified with concentrated HCl to a pH of ~1.

-

Extraction: The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate) to isolate the methylphosphonic acid.

-

Purification: The solvent is removed under reduced pressure to yield the product.

Analytical Characterization

A suite of analytical techniques is employed to identify and quantify this compound esters and their related products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of this compound esters.

-

³¹P NMR: This is the most diagnostic technique. Dialkyl methylphosphonates typically show a signal in the range of +20 to +35 ppm relative to 85% H₃PO₄.

-

¹H NMR: The protons on the methyl group directly attached to the phosphorus (P-CH₃) appear as a doublet due to coupling with the phosphorus atom (²JPH ≈ 17-18 Hz). The protons on the alkoxy groups (O-CH₃) also show a doublet (³JPH ≈ 10-11 Hz).

-

¹³C NMR: Similar to ¹H NMR, the carbon atoms show coupling to the phosphorus atom. The P-CH₃ carbon appears as a doublet with a large coupling constant (¹JPC ≈ 140-145 Hz).

-

Sample Preparation: Dissolve approximately 10-20 mg of the this compound ester in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

³¹P NMR: Use a broadband probe tuned to the phosphorus frequency. A simple pulse-acquire sequence with proton decoupling is typically sufficient. Use an external standard of 85% H₃PO₄ for referencing.

-

¹H and ¹³C NMR: Acquire standard proton and carbon spectra. Ensure sufficient resolution to observe the P-H and P-C coupling patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

-

P=O Stretch: A very strong and characteristic absorption band appears between 1200 and 1260 cm⁻¹.

-

P-O-C Stretch: Strong bands are observed in the 1000-1050 cm⁻¹ region.

-

P-C Stretch: A weaker absorption can be found around 700-800 cm⁻¹.

-

Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the P=O, P-O-C, and P-C functional groups.

Mass Spectrometry (MS)

MS, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used for identification and quantification.

-

GC-MS: Suitable for volatile and thermally stable esters like DMMP. Electron ionization (EI) is commonly used.

-

LC-MS: Essential for analyzing the non-volatile hydrolysis products like methylphosphonic acid. Electrospray ionization (ESI) is typically employed.

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane).

-

Instrumentation: Use a GC system equipped with a capillary column (e.g., DB-5MS) coupled to a mass spectrometer.

-

GC Conditions:

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature of ~280-300°C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Data Analysis: Compare the obtained mass spectrum with library spectra for identification.

-

Applications in Drug Development

The phosphonate group is a well-established phosphate (B84403) mimic in medicinal chemistry. However, its dianionic nature at physiological pH hinders cell membrane permeability. Esterification to form phosphonate prodrugs is a common strategy to mask these charges, improve lipophilicity, and enhance oral bioavailability.

These ester prodrugs are designed to be stable in the extracellular environment but are cleaved intracellularly by enzymes (e.g., esterases, phosphodiesterases) to release the active phosphonic acid drug.

Examples in Drug Development

-

Adefovir Dipivoxil: An oral prodrug of the acyclic nucleotide phosphonate adefovir. The pivaloyloxymethyl (POM) esters mask the phosphonate charge, allowing for oral absorption. It is used in the treatment of Hepatitis B.

-

Tenofovir Disoproxil Fumarate (TDF): A widely used antiretroviral drug for HIV treatment. It is a diester prodrug of tenofovir, which is then metabolized intracellularly to the active diphosphate (B83284) form.

The design of these prodrugs requires a delicate balance: the esters must be stable enough to survive first-pass metabolism but labile enough to be cleaved efficiently within the target cells. This compound esters, while not always the final prodrug form, are key intermediates and models for studying the stability and reactivity of these more complex systems.

Conclusion

This compound esters are a fundamentally important class of organophosphorus compounds with diverse properties and applications. Their synthesis is well-established, and their reactivity, particularly hydrolysis, is a key characteristic. A thorough understanding of their physical and chemical properties, supported by robust analytical characterization, is essential for their safe handling and effective use, whether as industrial chemicals or as crucial components in the design of next-generation pharmaceuticals. The continued exploration of phosphonate chemistry promises to yield new materials and therapeutic agents with significant scientific and clinical impact.

Methylphosphonates as Phosphate Mimics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular signaling and bioenergetics, the phosphate (B84403) group reigns supreme. Its transfer, addition, and removal from biomolecules orchestrate a vast array of biological processes. However, the inherent lability of the phosphate ester bond to hydrolysis presents challenges for researchers seeking to study and manipulate these pathways. Enter the methylphosphonate group, a stable and effective mimic of the natural phosphate moiety. This technical guide provides a comprehensive overview of methylphosphonates, their properties, and their applications as powerful tools in research and drug development.

Methylphosphonates are organophosphorus compounds where a non-bridging oxygen atom in a phosphate group is replaced by a methyl group. This seemingly small substitution has profound consequences, rendering the linkage resistant to nuclease and phosphatase-mediated hydrolysis while largely preserving the stereoelectronic properties of the parent phosphate. This unique combination of stability and mimicry makes this compound-containing molecules invaluable probes for dissecting complex biological systems and serves as a promising scaffold for the design of novel therapeutics.

Physicochemical Properties: A Tale of Two Groups

The substitution of an oxygen atom with a methyl group imparts distinct physicochemical characteristics to methylphosphonates when compared to their phosphate counterparts. These differences are fundamental to their utility as phosphate mimics.

| Property | Phosphate | This compound | Significance |

| Hydrolytic Stability | Susceptible to enzymatic and chemical hydrolysis | Highly resistant to hydrolysis[1] | Enables use in biological systems without rapid degradation. |

| Charge | Dianionic at physiological pH | Monoanionic at physiological pH | Alters electrostatic interactions with binding partners. |

| pKa | pKa1 ~1-2, pKa2 ~6-7 | pKa ~7-8 | Influences the protonation state and hydrogen bonding capacity at physiological pH. |

| Bond Angles & Lengths | P-O-C angle ~120° | P-C bond is shorter than a P-O bond | Can subtly alter the conformation of the molecule. |

| Chirality | Achiral at phosphorus | Chiral at phosphorus (R and S isomers) | Stereochemistry can influence biological activity. |

Applications in Research and Drug Development

The unique properties of methylphosphonates have led to their widespread use in various research and drug development applications.

Probing Protein-Ligand Interactions

The stability of the this compound linkage makes it an excellent tool for studying the interactions between proteins and their phosphate-containing ligands, such as nucleotides and nucleic acids. By replacing a phosphate with a this compound, researchers can "freeze" the interaction and study the binding event without the complication of hydrolysis.

One key experimental technique to quantify these interactions is the nitrocellulose filter binding assay . This method relies on the principle that proteins bind to nitrocellulose filters, while unbound nucleic acids do not. By using a radiolabeled nucleic acid ligand, the amount of ligand bound to a protein can be quantified by measuring the radioactivity retained on the filter.

Enzyme Inhibition

This compound-containing molecules have been extensively developed as inhibitors of enzymes that process phosphate-containing substrates, such as kinases, phosphatases, and polymerases. By mimicking the substrate or the transition state of the enzymatic reaction, these analogs can bind to the active site and block catalysis. Their resistance to hydrolysis ensures prolonged inhibitory activity.

The potency of these inhibitors is often quantified by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) . A lower Ki or IC50 value indicates a more potent inhibitor.

Comparative Inhibition Data: Phosphonate (B1237965) vs. Phosphate Analogs

The following table presents a comparison of the inhibitory activities of phosphinate and phosphonate analogs of pyruvate (B1213749) against pyruvate dehydrogenase (PDHC), highlighting the impact of the phosphate mimic on enzyme inhibition.

| Compound | Target Enzyme | Inhibition Type | Ki (µM) | IC50 (µM) | Reference |

| Acetylphosphinate (AcPH) | Pyruvate Dehydrogenase (PDHC) | Competitive | 0.4 ± 0.1 | ~1 | [2] |

| Acetylphosphonate (AcPMe) | Pyruvate Dehydrogenase (PDHC) | Competitive | 1600 ± 200 | >3000 | [2] |

This data demonstrates that the phosphinate analog is a significantly more potent inhibitor of PDHC than the phosphonate analog, showcasing how subtle changes in the phosphate mimic structure can dramatically affect biological activity.

Drug Development

The enhanced stability and ability to mimic natural phosphates make methylphosphonates attractive scaffolds for drug design. Several approved antiviral drugs, such as Tenofovir (an acyclic nucleotide phosphonate), incorporate this moiety to improve their pharmacokinetic properties and intracellular persistence. The development of prodrug strategies, where the charged phosphonate group is masked to improve cell permeability, has further expanded the therapeutic potential of these compounds.

Experimental Protocols

Detailed methodologies are crucial for the successful application of methylphosphonates in research. Below are foundational protocols for key experiments.

Synthesis of this compound Nucleotide Analogs

The synthesis of this compound-containing oligonucleotides and nucleotide analogs typically involves solid-phase synthesis using phosphonamidite chemistry. A detailed, step-by-step protocol is beyond the scope of this guide, but the general workflow is as follows:

Nitrocellulose Filter Binding Assay for Protein-Nucleic Acid Interaction

Objective: To determine the binding affinity (Kd) of a protein to a this compound-containing nucleic acid.

Materials:

-

Purified protein of interest

-

Radiolabeled this compound-containing nucleic acid (e.g., ³²P-labeled)

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.1 mg/ml BSA)

-

Wash buffer (same as binding buffer without BSA)

-

Nitrocellulose membrane

-

Nylon membrane

-

Dot-blot or filter manifold apparatus

-

Scintillation counter or phosphorimager

Protocol:

-

Prepare Ligand: Dilute the radiolabeled nucleic acid in binding buffer to a fixed concentration (typically below the expected Kd).

-

Prepare Protein Dilutions: Prepare a serial dilution of the protein in binding buffer.

-

Binding Reaction: Mix the protein dilutions with the fixed concentration of radiolabeled nucleic acid. Incubate at the desired temperature for a time sufficient to reach equilibrium (e.g., 30 minutes at room temperature).

-

Filtration: Assemble the nitrocellulose and nylon membranes in the filter apparatus. Wet the membranes with wash buffer. Apply the binding reactions to the wells and filter under gentle vacuum.

-

Washing: Wash each well with a small volume of cold wash buffer to remove unbound nucleic acid.

-

Quantification: Disassemble the apparatus and dry the membranes. Quantify the radioactivity on the nitrocellulose (bound) and nylon (unbound) membranes using a scintillation counter or phosphorimager.

-

Data Analysis: Plot the fraction of bound ligand as a function of protein concentration and fit the data to a binding isotherm (e.g., the Hill equation) to determine the Kd.

Kinase Inhibition Assay

Objective: To determine the IC50 or Ki of a this compound-containing inhibitor against a specific kinase.

Materials:

-

Purified kinase

-

Kinase substrate (e.g., a peptide)

-

This compound-containing inhibitor

-

ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP)

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Stop solution (e.g., phosphoric acid)

-

Phosphocellulose paper or other separation matrix

-

Scintillation counter or appropriate detection instrument for non-radioactive assays.

Protocol:

-

Prepare Reagents: Prepare serial dilutions of the inhibitor in the kinase buffer. Prepare a master mix containing the kinase, substrate, and buffer.

-

Initiate Reaction: Add ATP to the master mix to initiate the kinase reaction in the presence of varying concentrations of the inhibitor.

-

Incubation: Incubate the reactions at the optimal temperature for the kinase for a fixed period.

-

Stop Reaction: Stop the reaction by adding the stop solution.

-

Separation: Separate the phosphorylated substrate from the unreacted ATP. For radiolabeled assays, this is often done by spotting the reaction mixture onto phosphocellulose paper and washing away the unbound [γ-³²P]ATP.

-

Detection: Quantify the amount of phosphorylated substrate. For radiolabeled assays, this is done by scintillation counting of the phosphocellulose paper.

-

Data Analysis: Plot the percentage of kinase activity versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation if the inhibition mechanism and the Km of ATP are known.

References

Spectroscopic Identification of Methylphosphonate Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the identification and characterization of methylphosphonate derivatives. This class of organophosphorus compounds, which includes nerve agent simulants and degradation products, is of significant interest in pharmaceutical development, environmental monitoring, and defense research. This document outlines detailed experimental protocols and presents key spectroscopic data for several representative this compound compounds to aid in their unambiguous identification.

Introduction to Spectroscopic Techniques for this compound Analysis

The structural elucidation of this compound derivatives relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecular structure, enabling a comprehensive characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for the structural analysis of these compounds.

-

³¹P NMR is highly specific for phosphorus-containing compounds, offering a wide chemical shift range and direct information about the electronic environment of the phosphorus atom.

-

¹H NMR provides information on the number, connectivity, and chemical environment of protons in the molecule. Coupling constants between phosphorus and hydrogen (J-coupling) are particularly diagnostic.

-

¹³C NMR reveals the carbon skeleton of the molecule and, like ¹H NMR, exhibits coupling with the phosphorus nucleus.

-

-

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound. The fragmentation patterns observed in the mass spectrum offer valuable clues about the compound's structure. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for the analysis of volatile this compound esters.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The P=O (phosphoryl) and P-O-C linkages in methylphosphonates have characteristic absorption bands.